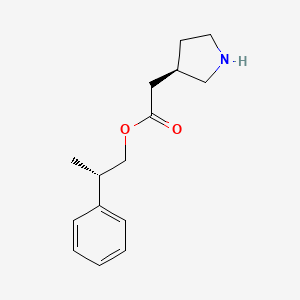![molecular formula C15H20N2O5S B12905548 2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid](/img/structure/B12905548.png)
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid is a complex organic compound that belongs to the class of benzoxazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl) aniline with appropriate sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes.
Medicine: Investigated for its potential use in drug development, particularly for its anti-tumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mecanismo De Acción
The mechanism of action of 2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of prostaglandin H2 synthase (PGHS) and trypsin enzyme, which are involved in inflammatory processes. The compound binds to the active sites of these enzymes, thereby preventing their normal function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzo[d]oxazol-2-yl) aniline
- Benzo[d]oxazol-2-thiol
- 2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl
Uniqueness
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid is unique due to its specific sulfonamide linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H20N2O5S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-ylmethylsulfonylamino)heptanoic acid |
InChI |
InChI=1S/C15H20N2O5S/c1-2-3-4-8-12(15(18)19)17-23(20,21)10-14-16-11-7-5-6-9-13(11)22-14/h5-7,9,12,17H,2-4,8,10H2,1H3,(H,18,19) |
Clave InChI |
PDTYYIGAHGJDKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)O)NS(=O)(=O)CC1=NC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)


![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
![5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one](/img/structure/B12905506.png)

![Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12905515.png)
![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)

![5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine](/img/structure/B12905532.png)

